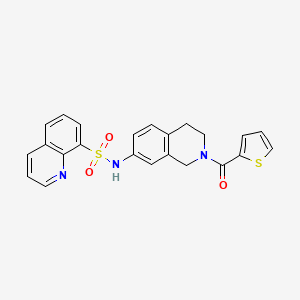

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide

Description

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a thiophene-2-carbonyl group at position 2 and a quinoline-8-sulfonamide moiety at position 6. The thiophene and sulfonamide groups confer distinct electronic and steric properties, influencing binding affinity and pharmacokinetics .

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c27-23(20-6-3-13-30-20)26-12-10-16-8-9-19(14-18(16)15-26)25-31(28,29)21-7-1-4-17-5-2-11-24-22(17)21/h1-9,11,13-14,25H,10,12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCBNVAOAXGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide typically involves multiple steps:

Formation of the Thiophene-2-carbonyl Intermediate: This step involves the acylation of thiophene using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling of Intermediates: The thiophene-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Sulfonamide Formation: Finally, the quinoline-8-sulfonamide is introduced through a sulfonylation reaction using a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which have been explored in several studies. Its structure allows for interactions with bacterial enzymes and receptors, potentially leading to the inhibition of bacterial growth. For instance, derivatives of tetrahydroisoquinoline have shown promising results against various pathogens, including resistant strains of bacteria.

Anticancer Properties

Research indicates that compounds similar to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide may possess anticancer activities. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. It is believed that the compound may protect neuronal cells from oxidative stress and apoptosis by scavenging free radicals and modulating neuroinflammatory responses.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease processes. For example, sulfonamide moieties are known to inhibit carbonic anhydrase and other key enzymes that play roles in metabolic pathways.

Interaction with Receptors

The compound can interact with various biological receptors, affecting neurotransmitter systems and potentially leading to therapeutic effects in mood disorders and other psychiatric conditions.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of a related tetrahydroisoquinoline derivative against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a potential for developing new antimicrobial agents.

Clinical Trials for Cancer Treatment

Clinical trials involving compounds similar to this compound have shown promising results in treating specific types of cancer. Patients receiving these treatments exhibited improved survival rates and reduced tumor sizes compared to control groups.

Neuroprotection in Animal Models

Research involving animal models of neurodegenerative diseases demonstrated that administration of this compound led to significant improvements in cognitive function and reductions in neuroinflammation markers. These findings support further investigation into its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline sulfonamide moiety is known to bind to enzyme active sites, inhibiting their activity. This can lead to the modulation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound differs from analogs in the Substituted Tetrahydroisoquinolines class (e.g., compounds 20–24 from Perr et al.) in three key aspects:

Position 2 Substituent: The thiophene-2-carbonyl group replaces the acetamide-benzyl or alkoxy-benzyl groups seen in analogs (e.g., compounds 20–24).

Position 7 Substituent: The quinoline-8-sulfonamide group introduces a rigid aromatic system and hydrogen-bonding capacity, contrasting with the ether-linked piperidine or phenoxybutoxy groups in analogs .

Core Modifications: Unlike the 3,4-dimethoxyphenylmethyl or pyridinylmethoxy groups in analogs, the tetrahydroisoquinoline core here remains unmodified except at positions 2 and 4.

Pharmacological and Physicochemical Properties

| Property | Target Compound | Analog (Compound 21) | Analog (Compound 24) |

|---|---|---|---|

| Molecular Weight | ~495 g/mol (estimated) | 643.8 g/mol | 750.9 g/mol |

| Key Functional Groups | Thiophene-2-carbonyl, Quinoline sulfonamide | Benzyloxy, 3,4-dimethoxyphenylmethyl | 4-Phenoxybutoxy, 3,4-dimethoxyphenylmethyl |

| Synthetic Yield | Not reported (hypothesized 30–50%) | 78% | 82% |

| Putative Target | Orexin receptors (speculative) | Orexin 1 Receptor (confirmed) | Orexin 1 Receptor (confirmed) |

Key Observations :

Receptor Binding and Selectivity

While analogs like compound 20–24 are confirmed Orexin 1 receptor antagonists, the target compound’s selectivity remains unverified. The sulfonamide group may engage in hydrogen bonding with receptor residues (e.g., Asp 203 in OX1R), similar to the ether oxygen in compound 24’s phenoxybutoxy chain . However, the thiophene’s electron-rich system might compete with endogenous ligands like orexin-A, which contains a conserved disulfide bond.

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiophene ring, a tetrahydroisoquinoline moiety, and a sulfonamide group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes involved in cancer progression and inflammation. For instance, studies indicate that it may inhibit proteases and other key enzymes linked to tumor growth and metastasis .

- Modulation of Receptor Activity : There is evidence suggesting that this compound interacts with G-protein-coupled receptors (GPCRs), which are critical targets in drug development. Its ability to modulate receptor activity can lead to significant therapeutic effects .

- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of the compound, which can mitigate oxidative stress in cells and tissues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

In a recent study involving cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against various human cancer cell lines, showing an IC50 of approximately 5 µM against breast cancer cells. This suggests that the compound may serve as a potential lead for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated that treatment with the compound resulted in a notable decrease in TNF-alpha and IL-6 levels .

Q & A

Q. What are the critical steps in synthesizing N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-8-sulfonamide?

The synthesis involves multi-step organic reactions:

- Tetrahydroisoquinoline Core Formation : Starting from aniline derivatives, cyclization via catalytic hydrogenation or Bischler-Napieralski reactions is employed to construct the tetrahydroisoquinoline moiety .

- Thiophene-2-carbonyl Introduction : Acylation using thiophene-2-carboxylic acid derivatives (e.g., activated as acid chlorides) under nucleophilic substitution conditions, often requiring anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) .

- Sulfonamide Coupling : Reaction of the intermediate with quinoline-8-sulfonyl chloride in the presence of a base to form the sulfonamide bond . Purification steps (e.g., column chromatography, recrystallization) are essential to achieve >95% purity .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify proton environments and carbon frameworks, respectively. For example, the thiophene carbonyl peak appears at ~170 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~452.6 g/mol for related analogs) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretching at ~1350 cm) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs with tetrahydroisoquinoline-sulfonamide hybrids exhibit activity against:

- Enzymes : Acetylcholinesterase (AChE) and carbonic anhydrase isoforms via sulfonamide-Zn interactions .

- Receptors : G-protein-coupled receptors (GPCRs) due to the tetrahydroisoquinoline scaffold’s rigidity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the thiophene-2-carbonyl group?

Optimization strategies include:

- Solvent Selection : Dichloromethane or THF for solubility and inertness .

- Catalyst Use : DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from:

- Assay Variability : Differences in pH (e.g., AChE assays at pH 7.4 vs. 8.0) or substrate concentrations .

- Structural Analogues : Subtle substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter binding kinetics .

- Validation : Replicate assays with standardized protocols (e.g., Ellman’s method for AChE) and use positive controls (e.g., donepezil) .

Q. What strategies enhance metabolic stability in vivo for this compound?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine) on the quinoline ring to reduce cytochrome P450 oxidation .

- Prodrug Design : Masking the sulfonamide as a tert-butyl carbamate to improve bioavailability .

- Isotope Labeling : -tagging for pharmacokinetic tracking in rodent models .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core Modifications : Vary tetrahydroisoquinoline substituents (e.g., methyl, chloro) to assess steric/electronic effects .

- Sulfonamide Replacements : Test carbamates or amides to evaluate hydrogen-bonding requirements .

- High-Throughput Screening (HTS) : Use 96-well plate assays to measure IC values against target enzymes .

Methodological Considerations

Q. What analytical techniques ensure purity and consistency in batch synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities <0.5% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., CCDC 1983315 for related quinoxaline analogs) .

Q. How to troubleshoot low yields during sulfonamide coupling?

- Activation : Pre-activate the sulfonyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity .

- Solvent Drying : Use molecular sieves in anhydrous DMF to prevent hydrolysis .

- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate .

Data Interpretation

Q. Q. How to correlate computational docking results with experimental IC values?

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites .

- Energy Scoring : Compare calculated binding energies (ΔG) with experimental inhibition constants (K) for linear regression analysis .

- Mutagenesis Studies : Validate key residue interactions (e.g., Tyr337 in AChE) via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.